molecular formula C7H7BrFN B11758173 3-Bromo-4-fluoro-5-methylaniline

3-Bromo-4-fluoro-5-methylaniline

Cat. No.: B11758173
M. Wt: 204.04 g/mol
InChI Key: QZVKPIOMMWAMLG-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the halogenation of 4-fluoro-5-methylaniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while Friedel-Crafts acylation can produce acylated products .

Scientific Research Applications

3-Bromo-4-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in various fields .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

3-bromo-4-fluoro-5-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3

InChI Key

QZVKPIOMMWAMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Br)N

Origin of Product

United States

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